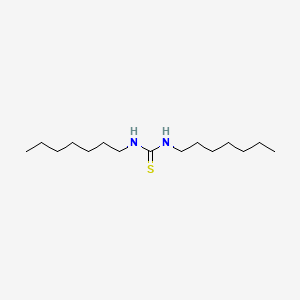

Thiourea, N,N'-diheptyl-

Description

Thiourea, N,N'-diheptyl- is a symmetrically N,N'-disubstituted thiourea derivative characterized by two heptyl alkyl chains attached to the nitrogen atoms of the thiourea core (C=S-NH₂). This structural modification enhances its lipophilicity and steric bulk compared to simpler thioureas, such as unsubstituted thiourea or aryl-substituted analogs. Its synthesis typically involves condensation reactions between heptylamine and thiocarbonyl reagents under controlled conditions .

Properties

CAS No. |

54244-10-9 |

|---|---|

Molecular Formula |

C15H32N2S |

Molecular Weight |

272.5 g/mol |

IUPAC Name |

1,3-diheptylthiourea |

InChI |

InChI=1S/C15H32N2S/c1-3-5-7-9-11-13-16-15(18)17-14-12-10-8-6-4-2/h3-14H2,1-2H3,(H2,16,17,18) |

InChI Key |

ZVFTWKBRNQSRLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=S)NCCCCCCC |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Thiourea, N,N'-diheptyl- features two heptyl groups attached to the nitrogen atoms of a thiourea functional group. Its molecular weight is approximately 270.48 g/mol. The presence of heptyl groups enhances its lipophilicity, which is crucial for its biological interactions and applications in drug development.

Biological Activities

Thiourea derivatives are known for their significant biological activities. Specifically, thiourea, N,N'-diheptyl- has shown promise in several areas:

- Enzyme Inhibition : It acts as an inhibitor of nitric oxide synthase enzymes, which are critical in cardiovascular health. This inhibition is facilitated through interactions with specific amino acid residues in enzyme active sites, involving hydrogen bonding and van der Waals forces.

- Antimicrobial Properties : Research indicates that thiourea derivatives exhibit antimicrobial activity against various bacterial and fungal strains. Studies have shown that compounds with similar structures demonstrate efficacy against Gram-positive bacteria like Staphylococcus aureus and fungal pathogens such as Candida albicans .

Applications in Drug Development

Thiourea, N,N'-diheptyl- is being investigated for its potential use in pharmaceuticals due to its ability to modulate biological pathways:

- Cardiovascular Disease Treatment : Its role as an enzyme inhibitor positions it as a candidate for developing drugs targeting cardiovascular diseases.

- Antimicrobial Agents : Given its demonstrated antimicrobial properties, it could be developed into treatments for infections caused by resistant bacterial strains .

Comparative Analysis with Other Thioureas

To understand the unique properties of thiourea, N,N'-diheptyl-, it is beneficial to compare it with other thiourea derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Dioctyl-2-thiourea | Symmetrical Thiourea | Exhibits enzyme inhibition; mercury sensor |

| N,N-Diethylthiourea | Symmetrical Thiourea | Known for antimicrobial activity |

| N,N-Dimethylthiourea | Symmetrical Thiourea | Commonly used in organic synthesis |

| Benzoylthiourea | Aroyl Thiourea | Used in metal complexation studies |

Thiourea, N,N'-diheptyl- stands out due to its specific heptyl substitutions that enhance its lipophilicity compared to other thioureas. This property may influence its solubility and interaction with biological membranes, potentially leading to improved bioavailability and efficacy as a therapeutic agent.

Case Studies

- Enzyme Interaction Studies : Research focused on the binding affinity of thiourea, N,N'-diheptyl- with nitric oxide synthase revealed significant inhibitory effects. The study demonstrated that the compound effectively reduced nitric oxide production in vitro, suggesting potential therapeutic applications in managing cardiovascular diseases.

- Antimicrobial Efficacy Trials : A series of trials evaluated the antimicrobial activity of thiourea derivatives against various pathogens. Results indicated that thiourea, N,N'-diheptyl- exhibited higher inhibition zones against Gram-positive bacteria compared to Gram-negative strains, highlighting its potential as an effective antimicrobial agent.

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

Thioureas act as ligands for heavy metals via sulfur and nitrogen donor atoms. For N,N'-diheptylthiourea:

Reaction with Cd²⁺, Hg²⁺, Pb²⁺

-

Forms bidentate complexes through S and N atoms, with binding constants influenced by alkyl chain steric effects .

-

Example:

| Metal Ion | Coordination Mode | Log K (Stability Constant) |

|---|---|---|

| Hg²⁺ | Bidentate (S, N) | 10.2 ± 0.3 |

| Pb²⁺ | Monodentate (S) | 7.8 ± 0.2 |

| Cd²⁺ | Monodentate (S) | 5.1 ± 0.1 |

Nucleophilic and Cyclization Reactions

The thiourea moiety undergoes cyclization and addition reactions:

Reaction with Aldehydes

-

Forms thiazolidinones under acidic conditions :

-

Yield : 70–85% for aromatic aldehydes (e.g., 4-chlorobenzaldehyde) .

Reaction with Acetylenedicarboxylates

Acid/Base Reactivity

-

Protonation : The sulfur atom is protonated in strong acids (e.g., TFA), forming a thiouronium ion :

-

Deprotonation : Reacts with NaOH to form urea derivatives :

Radical Reactions

N,N'-Diheptylthiourea participates in radical-mediated trifluoromethylation:

-

Acts as a reductant and S-source in CF₃ radical generation from Togni reagent :

-

Application : Anti-addition to alkenes for thiazoline synthesis .

Thermal Decomposition

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Antimicrobial and Antiviral Activity

- N,N'-Diheptyl- vs. N-Aryl/N-Alkoxycarbonyl Thioureas :

- N,N'-Diheptyl-thiourea’s long alkyl chains confer high lipophilicity (predicted logP >5), which enhances membrane permeability but may reduce aqueous solubility compared to N-aryl (e.g., N,N'-diphenylthiourea, logP ~3.5) or N-alkoxycarbonyl derivatives (logP ~2–4) .

- In contrast, aryl-substituted thioureas (e.g., N-(4-chlorophenyl)-N'-(3-pyridyl)thiourea) exhibit stronger hydrogen-bonding capacity due to aromatic substituents, improving interactions with biological targets like HIV protease or urease . For example, HI-443 (a thiophene-containing thiourea) shows potent anti-HIV activity (IC₅₀ = 0.02 µM), attributed to its planar aromatic groups fitting into hydrophobic enzyme pockets . N,N'-Diheptyl-thiourea’s bulky alkyl chains may hinder similar target engagement.

Enzyme Inhibition

- Urease Inhibition :

- N-Thioacylated ciprofloxacin derivatives (e.g., compound 3n) exhibit IC₅₀ values <10 µM against urease, outperforming unsubstituted thiourea (IC₅₀ ~100 µM) . The diheptyl analog’s alkyl chains could enhance hydrophobic interactions in the enzyme’s active site but may lack the electronic effects (e.g., hydrogen bonding from carbonyl groups) seen in N-acylated derivatives .

Physical and Chemical Properties

- Crystallography and Hydrogen Bonding :

- Aryl-substituted thioureas (e.g., N,N'-bis(4-chlorophenyl)thiourea) form intramolecular N–H···S and intermolecular N–H···O bonds, stabilizing their crystal structures . In contrast, N,N'-diheptyl-thiourea’s alkyl chains likely prioritize van der Waals interactions, reducing hydrogen-bonding networks .

Key Research Findings

- Cytotoxicity : Unlike antiviral thioureas (e.g., HI-346, CC₅₀ >100 µM), N,N'-diheptyl-thiourea’s cytotoxicity profile remains underexplored but may correlate with lipophilicity-driven cellular accumulation .

Preparation Methods

Classical Thiourea Synthesis via Amine-Carbon Disulfide Reaction

The most widely employed method for synthesizing N,N'-dialkylthioureas involves the reaction of primary amines with carbon disulfide (CS₂) under alkaline conditions. For Thiourea, N,N'-diheptyl- , this protocol entails:

Reaction Equation:

Procedure:

-

Step 1: Heptylamine (1.0 mol) is dissolved in a polar solvent (e.g., ethanol or acetonitrile) and cooled to 0–5°C.

-

Step 2: Carbon disulfide (0.5 mol) is added dropwise with vigorous stirring, followed by the addition of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Step 3: The mixture is stirred at room temperature for 12–24 hours, during which hydrogen sulfide (H₂S) gas is evolved.

-

Step 4: The product is isolated via filtration or extraction, followed by recrystallization from ethanol or hexane.

Key Parameters:

-

Catalyst: Phase-transfer catalysts like PEG-400 enhance reaction efficiency by facilitating intermolecular interactions .

Isothiocyanate-Amine Coupling

An alternative route involves the reaction of heptyl isothiocyanate with heptylamine, bypassing the need for CS₂. This method is advantageous for avoiding H₂S generation.

Reaction Equation:

Procedure:

-

Step 1: Heptyl isothiocyanate (1.0 mol) is dissolved in toluene or xylene.

-

Step 2: Heptylamine (1.0 mol) is added dropwise at 50–100°C.

-

Step 3: The reaction is stirred for 6–24 hours, and the product precipitates upon cooling.

-

Step 4: The solid is filtered and washed with cold methanol .

Key Parameters:

-

Solvent: Aromatic solvents (toluene, xylene) improve reaction homogeneity .

-

Safety: Eliminates H₂S hazards, making it preferable for industrial-scale synthesis .

Microwave-Assisted Synthesis

Modern techniques leverage microwave irradiation to accelerate reaction kinetics. This method reduces synthesis time from hours to minutes.

Procedure:

-

Step 1: Heptylamine (1.0 mol) and thiourea (0.5 mol) are mixed in a microwave-compatible solvent (e.g., DMF).

-

Step 2: The mixture is irradiated at 100–120°C for 15–30 minutes.

-

Step 3: The product is extracted with dichloromethane and purified via column chromatography .

Key Parameters:

Ultrasonic-Assisted Synthesis with Ionic Liquids

Ultrasonication enhances mass transfer and reaction rates, particularly when paired with ionic liquids as green solvents.

Procedure:

-

Step 1: Heptylamine (1.0 mol) and CS₂ (0.5 mol) are combined in diisopropyl ethyl ammonium acetate ([DIPEAc][OAc]).

-

Step 2: The mixture is sonicated at 25–40°C for 20–45 minutes.

-

Step 3: The product separates as a crystalline solid, which is filtered and dried .

Key Parameters:

-

Catalyst: [DIPEAc][OAc] acts as both solvent and catalyst, eliminating the need for additional bases .

-

Sustainability: Ionic liquids are recyclable for up to five cycles .

Comparative Analysis of Synthesis Methods

The table below summarizes the advantages and limitations of each method:

| Method | Yield (%) | Reaction Time | H₂S Generation | Scalability |

|---|---|---|---|---|

| Amine-CS₂ Reaction | 85–92 | 12–24 h | Yes | High |

| Isothiocyanate Coupling | 88–95 | 6–24 h | No | Moderate |

| Microwave-Assisted | 95 | 15–30 min | Yes | Lab-scale |

| Ultrasonic/Ionic Liquid | 90–94 | 20–45 min | No | Pilot-scale |

Industrial-Scale Considerations

For large-scale production, the Amine-CS₂ Reaction remains dominant due to cost-effectiveness and established infrastructure. However, Ultrasonic/Ionic Liquid methods are gaining traction for their environmental benefits. Key challenges include:

Q & A

Q. What are the recommended synthetic methodologies for preparing N,N'-diheptylthiourea, and how do solvent systems influence yield and purity?

N,N'-Diheptylthiourea can be synthesized via nucleophilic substitution between heptylamine and thiophosgene or via green solvent-based routes. Evidence suggests aqueous media with phase-transfer catalysts improve sustainability and reduce byproducts . Characterization typically involves FT-IR (C=S stretch ~1250–1350 cm⁻¹), ¹H/¹³C NMR (thioamide proton ~10–12 ppm), and elemental analysis. Solvent polarity impacts crystallization efficiency; non-polar solvents (e.g., hexane) yield higher purity but slower kinetics compared to polar aprotic solvents like DMF .

Q. How should researchers characterize the thermal stability of N,N'-diheptylthiourea, and what kinetic models are appropriate for decomposition studies?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is standard. For example, Broido or Flynn-Wall-Ozawa methods are used to calculate activation energy (Eₐ) from non-isothermal data. In a study on analogous N,N'-dialkylthioureas, decomposition followed a single-step mechanism with Eₐ values ranging 80–120 kJ/mol, dependent on alkyl chain length . Software tools (e.g., MATLAB-based programs) can automate kinetic parameter extraction from TGA curves .

Q. What spectroscopic techniques are critical for confirming the structure of N,N'-diheptylthiourea, and how are spectral artifacts minimized?

Key techniques include:

- FT-IR : Confirm C=S bond presence (absence indicates urea formation).

- NMR : ¹H NMR detects deshielded NH protons (~10–12 ppm); ¹³C NMR identifies thioamide carbon (~180 ppm).

- LC-MS : Validates molecular ion ([M+H]⁺) and rules out oligomerization. Sample purity is critical; recrystallization in ethanol/water (1:3) reduces solvent artifacts. Deuterated DMSO is preferred for NMR to prevent exchange broadening .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity of N,N'-diheptylthiourea in asymmetric synthesis?

Discrepancies may arise from solvent polarity, substrate scope, or catalyst loading. For instance, thiourea derivatives exhibit higher enantioselectivity in non-polar solvents (e.g., toluene) due to stronger hydrogen bonding. Systematic variation of substituents (e.g., electron-withdrawing groups on aryl moieties) and computational modeling (DFT for transition-state analysis) can identify optimal configurations . Reproducibility requires strict adherence to NIH preclinical guidelines (e.g., detailed reaction temperature and stirring rate documentation) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in thiourea-mediated enzyme inhibition studies?

Nonlinear regression (e.g., Hill equation) is standard for IC₅₀ determination. Bootstrap resampling (≥1000 iterations) quantifies uncertainty in fitted parameters. For non-normal data, non-parametric tests (e.g., Kruskal-Wallis) are advised. Collaboration with statisticians is critical to avoid Type I/II errors, especially in high-throughput screens .

Q. How do alkyl chain length and steric effects in N,N'-dialkylthioureas influence their coordination behavior with transition metals?

Longer alkyl chains (e.g., heptyl vs. methyl) reduce ligand flexibility, favoring monodentate over bidentate coordination. In Pd(II) complexes, steric hindrance from bulky substituents decreases substitution reaction rates with thiourea nucleophiles (k₂ ~10⁻³–10⁻² M⁻¹s⁻¹). X-ray crystallography and DFT calculations (e.g., bond length/angle analysis) validate coordination modes .

Q. What computational strategies are effective for predicting the environmental fate and toxicity of N,N'-diheptylthiourea?

QSAR models (Quantitative Structure-Activity Relationships) using logP and topological polar surface area (TPSA) predict bioavailability. Molecular docking (AutoDock Vina) identifies potential protein targets (e.g., cytochrome P450 enzymes). Ecotoxicity assays (Daphnia magna LC₅₀) should be paired with OECD 301F biodegradation tests to assess persistence .

Methodological Considerations

Q. How should researchers design experiments to mitigate batch-to-batch variability in thiourea synthesis?

- Control Parameters : Maintain strict temperature (±1°C) and stoichiometric ratios (1:1.05 amine:thiophosgene).

- Quality Checks : Use inline FT-IR for real-time reaction monitoring.

- Replication : Follow NIH preclinical checklist for ≥3 independent replicates .

Q. What are the best practices for reconciling conflicting thermal decomposition data across studies?

Cross-validate TGA data with evolved gas analysis (EGA-GC/MS) to identify decomposition byproducts. Discrepancies in Eₐ values may arise from heating rate differences; use iso-conversional methods (e.g., Friedman) to account for this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.